molecular formula C10H6F2O B8228673 7,8-Difluoronaphthalen-1-ol

7,8-Difluoronaphthalen-1-ol

Cat. No.: B8228673
M. Wt: 180.15 g/mol
InChI Key: PEGRYDMSZWCSKK-UHFFFAOYSA-N
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Description

7,8-Difluoronaphthalen-1-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthalene, where two hydrogen atoms at positions 7 and 8 are replaced by fluorine atoms, and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoronaphthalen-1-ol can be achieved through several methods. One common approach involves the fluorination of naphthalene derivatives. For instance, starting with 1-naphthol, selective fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.

Another method involves the diazotization of 1-naphthylamine followed by fluorination. In this process, 1-naphthylamine is treated with a strong acid and a nitrite solution to form a diazonium salt. This intermediate is then reacted with a fluorine-containing compound, such as fluoroboric acid, to introduce the fluorine atoms at positions 7 and 8.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the selective introduction of fluorine atoms and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 7,8-difluoronaphthalene.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 7,8-difluoronaphthalene-1-one or 7,8-difluoronaphthalene-1-carboxylic acid.

    Reduction: Formation of 7,8-difluoronaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-Difluoronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorine on chemical reactivity and stability.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.

    Medicine: Explored as a potential pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

    Industry: Used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7,8-Difluoronaphthalen-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity.

In chemical reactions, the hydroxyl group and fluorine atoms play crucial roles in determining the compound’s reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the fluorine atoms can stabilize reaction intermediates through inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dichloronaphthalen-1-ol: Similar structure with

Properties

IUPAC Name

7,8-difluoronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRYDMSZWCSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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